Fmoc-MeDbz-OH

Description

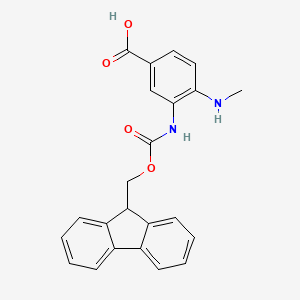

Structure

3D Structure

Properties

IUPAC Name |

3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(methylamino)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2O4/c1-24-20-11-10-14(22(26)27)12-21(20)25-23(28)29-13-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-12,19,24H,13H2,1H3,(H,25,28)(H,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIRHQVZRKURGRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=C(C=C1)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparative Analysis of Fmoc Medbz Oh with Preceding Linker Systems

Structural Distinctions and Mechanistic Refinements of Fmoc-MeDbz-OH

This compound, or 3-[(9-Fluorenylmethyloxycarbonyl)amino]-4-(methylamino)benzoic acid, was developed to address limitations associated with the first-generation Fmoc-Dbz-OH linker. chemimpex.com The primary structural distinction is the introduction of a methyl group at the 4-amino position of the diaminobenzoic acid core. nih.gov This seemingly minor modification has profound mechanistic implications for the synthesis of peptide thioesters via the N-acylurea approach. iris-biotech.de

In the synthetic pathway, the this compound linker is first coupled to an amino resin. frontiersin.org Following the removal of the temporary Fmoc protecting group, the peptide chain is elongated on the 3-amino group using standard Fmoc-SPPS protocols. iris-biotech.de A crucial step follows the complete assembly of the peptide chain: the activation of the linker. This is achieved by treating the resin-bound peptide with an agent like p-nitrophenyl chloroformate, which reacts with the 4-N-methylamino group. iris-biotech.defrontiersin.org Subsequent treatment with a base, such as diisopropylethylamine (DIEA), induces an intramolecular cyclization, forming a reactive N-acyl-N'-methyl-benzimidazolinone (MeNbz) species. iris-biotech.defrontiersin.org This activated N-acylurea is highly susceptible to nucleophilic attack. frontiersin.org The final step involves cleavage of the peptide from the resin with trifluoroacetic acid (TFA), yielding the fully deprotected peptide as a benzimidazolinone derivative. iris-biotech.de This intermediate can then be readily converted to a peptide thioester by reaction with an aryl thiol, making it available for native chemical ligation. iris-biotech.de

Advantages of the 4-N-Methyl Group in Suppressing Side Reactions

The strategic placement of the methyl group on the 4-amino nitrogen is the cornerstone of this compound's enhanced performance over the original Dbz linker. This modification effectively mitigates common side reactions that plagued earlier systems.

Mitigating Over-Acylation Phenomena

The 4-N-methyl group in this compound acts as a permanent protecting group for the para-amino moiety, effectively blocking this site from unwanted acylation. researchgate.netiris-biotech.de The presence of the methyl group significantly reduces the nucleophilicity of the 4-amino nitrogen, thereby suppressing the formation of these branched side products. iris-biotech.de Research has demonstrated the superiority of the MeDbz linker in preventing the formation of doubly acylated products, especially in challenging sequences like polyglycine chains. researchgate.netmdpi.com

Orthogonality Considerations with Fluorenylmethyloxycarbonyl (Fmoc) and other Protecting Group Strategies

The concept of orthogonality is fundamental to modern peptide synthesis, allowing for the selective removal of different protecting groups under distinct chemical conditions without affecting others. organic-chemistry.orgiris-biotech.de The this compound linker is designed to be fully compatible with the widely used Fmoc/tBu (tert-butyl) protecting group strategy. frontiersin.orgiris-biotech.de

The Fmoc group, which temporarily protects the α-amino group of the incoming amino acid, is labile to basic conditions (typically piperidine (B6355638) in DMF) and is removed at each step of peptide elongation. iris-biotech.de In contrast, the permanent side-chain protecting groups, such as tBu, are stable to these basic conditions but are removed during the final cleavage from the resin using a strong acid like TFA. iris-biotech.de

The this compound linker and its subsequent activated MeNbz form are stable to the repetitive basic treatments required for Fmoc group removal throughout the peptide chain assembly. frontiersin.org The linkage to the resin is also stable to these conditions. The final cleavage of the peptide from the MeNbz-resin is achieved with TFA, concurrently with the removal of acid-labile side-chain protecting groups. iris-biotech.de This compatibility makes the this compound linker a "safety-catch" linker; it is stable during synthesis and is then "activated" (to the MeNbz form) to become labile for the final cleavage step. frontiersin.orgmdpi.com This seamless integration into the standard Fmoc-SPPS workflow, without the need for additional, potentially harmful reagents, highlights its practical utility and robust design.

| Feature | Fmoc-Dbz-OH (First Generation) | This compound (Second Generation) |

| Structure | 3-amino-4-aminobenzoic acid core | 3-amino-4-(methylamino)benzoic acid core |

| Key Distinction | Unprotected 4-amino group | 4-amino group is methylated |

| Susceptibility to Over-acylation | High, especially with Gly-rich sequences | Significantly suppressed |

| Peptide Chain Fidelity | Lower due to branched side products | Higher due to prevention of side reactions |

| Activation Pathway | N-acyl-benzimidazolinone (Nbz) | N-acyl-N'-methyl-benzimidazolinone (MeNbz) |

| Compatibility | Compatible with Fmoc/tBu strategy | Fully compatible with Fmoc/tBu strategy |

Advanced Synthetic Methodologies for Fmoc Medbz Oh and Its Activated Intermediates

Solution-Phase Synthetic Routes for Fmoc-MeDbz-OH

The synthesis of this compound is typically achieved through a solution-phase approach. A common and well-documented procedure involves the reaction of 3-amino-4-(methylamino)benzoic acid with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). nih.gov The reaction is generally performed in a mixed solvent system, such as acetonitrile (B52724) and water, in the presence of a base like N,N-diisopropylethylamine (DIEA) to facilitate the reaction and neutralize the resulting hydrochloric acid. nih.gov The process is carried out with vigorous stirring over several hours. nih.gov Upon completion, the product is isolated through filtration and washing steps, yielding this compound with high purity. nih.gov A representative protocol can achieve yields of approximately 78%. nih.gov

| Reagent/Solvent | Role | Typical Conditions |

| 3-Amino-4-(methylamino)benzoic acid | Starting Material | Core reactant |

| 9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) | Protecting Group Source | Added as a solution in MeCN |

| N,N-Diisopropylethylamine (DIEA) | Base | Neutralizes HCl byproduct |

| Acetonitrile (MeCN) / Water | Solvent System | Provides medium for reaction |

| Reaction Time | Duration | ~6 hours with vigorous stirring |

| Isolation | Purification | Rotary evaporation of MeCN, filtration, and washing |

On-Resin Incorporation and Derivatization Strategies

The utility of this compound in SPPS is realized through its attachment to a solid support, enabling the stepwise assembly of a peptide chain.

The initial step in utilizing this linker in SPPS is its covalent attachment to an amino-functionalized resin, such as Rink Amide or ChemMatrix resin. nih.govnih.gov This acylation is an amide bond formation reaction. The carboxylic acid of this compound is pre-activated in solution using a coupling agent. A common activation solution consists of (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) and 1-Hydroxy-7-azabenzotriazole (B21763) (HOAt) in a solvent like N,N-dimethylformamide (DMF). nih.gov After a brief pre-activation period, a base such as DIEA is added, and the solution is immediately transferred to the swelled, deprotected resin. nih.gov The coupling reaction is typically allowed to proceed for about an hour to ensure quantitative attachment. nih.gov The N-methyl group on the aniline (B41778) nitrogen of this compound helps prevent undesired side reactions during this and subsequent peptide elongation steps. iris-biotech.de

| Step | Reagent/Condition | Purpose |

| Resin Swelling | DMF, 1 hour | Prepares the resin for reaction |

| Fmoc Deprotection (if applicable) | 20% 4-methylpiperidine (B120128) in DMF | Exposes the primary amine on the resin |

| Pre-activation | This compound, HATU/HOAt in DMF, 10 min | Forms the activated ester of the linker |

| Coupling | Add DIEA to activate, then add to resin, 1 hour | Covalently attaches the linker to the resin |

| Washing | DMF flow wash | Removes excess reagents |

To streamline the synthesis process, preloaded resins, where a specific amino acid is already attached to the linker on the solid support, are often utilized. acs.orgactivotec.com In the context of this compound, this involves using a resin such as Fmoc-MeDbz-Gly-TentaGel, where glycine (B1666218) is pre-coupled to the linker. biorxiv.org This approach offers convenience by eliminating the initial linker coupling and first amino acid loading steps from the user's workflow. thermofisher.com The synthesis of these preloaded resins involves preparing 3-(Fmoc-amino acid)-3,4-diaminobenzoic acid derivatives in solution, which are then anchored to the solid support. acs.org This strategy can provide the desired resin in higher yields compared to stepwise on-resin methods and avoids challenges associated with monitoring the first coupling step on the aniline group of the linker. acs.org

Formation and Activation of N-Acyl-N′-methyl-benzimidazolinone (MeNbz) Intermediates

After the desired peptide chain has been assembled on the Fmoc-MeDbz-resin, the linker must be activated to facilitate the subsequent cleavage and formation of a peptide thioester. This activation transforms the linker into a highly reactive N-acyl-N′-methyl-benzimidazolinone (MeNbz) intermediate. nih.govfrontiersin.org

The formation of the MeNbz intermediate is a two-step process initiated after the completion of peptide elongation. frontiersin.org First, the N-methyl aniline moiety of the resin-bound linker is acylated using a chloroformate reagent, most commonly 4-nitrophenyl chloroformate. nih.govfrontiersin.org This reaction is typically performed in an anhydrous solvent like dichloromethane (B109758) (DCM) and, importantly, is often carried out without a base to ensure selectivity. frontiersin.org

Following the acylation, the resin is washed, and a base, such as a 0.5 M solution of DIEA in DMF, is added. nih.govfrontiersin.org The base promotes an intramolecular cyclization, where the amide nitrogen from the last coupled amino acid attacks the newly formed carbamate. nih.gov This cyclization results in the formation of the N-acyl-N'-methyl-benzimidazolinone (MeNbz) ring structure and the release of a byproduct, such as p-nitrophenol, which often imparts a distinct yellow color, serving as a visual indicator of successful activation. nih.govfrontiersin.org

| Step | Reagent | Solvent | Duration |

| 1. Acylation | 4-Nitrophenyl chloroformate (5 equiv.) | Anhydrous Dichloromethane (DCM) | 1-2 hours |

| 2. Cyclization | N,N-Diisopropylethylamine (DIEA) (0.5 M) | N,N-Dimethylformamide (DMF) | ~45 minutes |

The cyclization to form the MeNbz intermediate is a critical step that renders the resin-bound peptide an activated N-acylurea. nih.gov This activated species acts as an excellent leaving group, susceptible to nucleophilic attack by thiols to generate the desired peptide thioester. nih.goviris-biotech.de The entire system functions as a "safety-catch" linker, which remains stable throughout the peptide synthesis and is then activated for cleavage under specific conditions. nih.gov

Applications of Fmoc Medbz Oh in the Synthesis of Complex Peptide Architectures

Directed Synthesis of C-Terminal Peptide Thioesters

The synthesis of C-terminal peptide thioesters using the standard Fmoc solid-phase peptide synthesis (SPPS) protocol is challenging due to the instability of the thioester linkage under the basic conditions required for Fmoc group removal. iris-biotech.dersc.org Fmoc-MeDbz-OH provides an elegant solution by enabling the synthesis of a stable thioester precursor, which can be converted to the desired thioester after the completion of peptide chain assembly. iris-biotech.de

The use of this compound involves a well-defined methodology to generate a stable thioester surrogate known as an N-acyl-N'-methyl-benzimidazolinone (MeNbz). iris-biotech.de The process begins with the coupling of the this compound linker to a suitable solid support, such as an aminomethyl resin. rsc.org Following this, the peptide chain is elongated using standard Fmoc-SPPS protocols. iris-biotech.de

Upon completion of the peptide sequence, the resin-bound linker is activated. This is typically achieved by treating the resin with p-nitrophenyl chloroformate. rsc.orgiris-biotech.de The subsequent addition of a base, such as diisopropylethylamine (DIEA), catalyzes an intramolecular rearrangement and cyclization, leading to the formation of the stable MeNbz moiety at the peptide's C-terminus. iris-biotech.deiris-biotech.de The final step involves cleaving the fully protected peptide from the resin using trifluoroacetic acid (TFA). iris-biotech.de This cleavage yields the peptide-MeNbz conjugate, a versatile and stable thioester precursor that can be purified and stored. iris-biotech.de This precursor can then be converted into a reactive peptide thioester through thiolysis with an aryl thiol, such as thiophenol or mercaptophenylacetic acid (MPAA), or it can be used directly in NCL reactions. iris-biotech.deiris-biotech.defu-berlin.de

| Step | Description | Typical Reagents | Resulting Moiety |

|---|---|---|---|

| 1 | Linker Coupling | This compound, DIC, Oxyma | Resin-bound Linker |

| 2 | Peptide Elongation | Fmoc-amino acids, coupling reagents, piperidine (B6355638) | Resin-bound linear peptide |

| 3 | On-resin Activation | p-nitrophenyl chloroformate | Activated C-terminus |

| 4 | Intramolecular Cyclization | Diisopropylethylamine (DIEA) | Resin-bound Peptide-MeNbz |

| 5 | Cleavage | Trifluoroacetic acid (TFA) | Soluble Peptide-MeNbz precursor |

A primary advantage of the this compound linker is its ability to circumvent the inherent lability of thioester bonds during Fmoc-SPPS. iris-biotech.de The strategy relies on masking the thioester functionality as a robust N-acylurea (the benzimidazolinone precursor) throughout the entire synthesis process. nih.gov This precursor is stable to the repeated basic treatments with piperidine used to remove the Fmoc protecting group at each cycle. fu-berlin.denih.gov

The design of this compound as a second-generation linker includes a critical N-methyl group on the diaminobenzoyl core. iris-biotech.de This methylation significantly reduces the reactivity of the para-amino group, effectively suppressing the formation of diacylated or branched side products that were a notable issue with the first-generation Dbz linker. iris-biotech.deiris-biotech.deiris-biotech.de This enhanced selectivity allows for a more robust and higher-yielding synthesis, even under demanding conditions such as microwave-assisted peptide synthesis at temperatures up to 90°C. researchgate.net The result is a cleaner synthesis of the desired peptide-MeNbz product, which can be efficiently converted to the active thioester only when needed for ligation. researchgate.net

Cyclization Strategies for Homodetic Peptides

The activated C-terminus generated by the this compound linker is not only a precursor for thioesters but also a reactive handle for the synthesis of cyclic peptides. This approach enables both head-to-tail and head-to-side-chain cyclizations through an on-resin cyclative cleavage mechanism.

For head-to-tail cyclization, the linear peptide is first assembled on the this compound-functionalized resin. iris-biotech.deiris-biotech.de After the final amino acid is coupled, the C-terminal MeDbz linker is activated to form the MeNbz moiety as previously described. Subsequently, the N-terminal Fmoc protecting group of the linear peptide is removed to expose the free α-amino group. This nucleophilic amine then attacks the activated C-terminal MeNbz group. This intramolecular reaction results in the formation of a peptide bond, yielding the desired cyclic peptide and simultaneously cleaving it from the solid support. This efficient one-pot cyclization and cleavage strategy has been successfully applied to the synthesis of various homodetic cyclic peptides, including the cysteine-rich cyclotides Kalata B1 and MCoTI-II. researchgate.net

The this compound linker also facilitates the synthesis of peptides with head-to-side-chain lactam or lactone bridges. iris-biotech.de This strategy is particularly useful for creating constrained peptide architectures that mimic natural products or have enhanced biological stability. The general approach involves assembling the linear peptide on the resin and then inducing an intramolecular reaction between the activated C-terminus and a nucleophilic side chain of an amino acid within the sequence, such as the ε-amino group of lysine (B10760008) or the hydroxyl group of tyrosine. iris-biotech.deresearchgate.net

Research has demonstrated the synthesis of anabaenopeptins via a head-to-side-chain cyclization where the ε-amino group of a lysine residue attacks the C-terminal MeNbz, leading to cyclative cleavage. researchgate.net Similarly, this method has been employed to create head-to-side-chain cyclodepsipeptides by forming an ester linkage between the C-terminus and the side-chain hydroxyl group of a tyrosine residue. iris-biotech.deiris-biotech.deiris-biotech.de

| Cyclization Type | Nucleophile | Electrophile | Example Product | Reference |

|---|---|---|---|---|

| Head-to-Tail | N-terminal α-amino group | C-terminal MeNbz | Kalata B1, MCoTI-II | researchgate.net |

| Head-to-Side-Chain (Lactam) | Lysine ε-amino group | C-terminal MeNbz | Anabaenopeptins | researchgate.net |

| Head-to-Side-Chain (Lactone/Depsipeptide) | Tyrosine hydroxyl group | C-terminal MeNbz | Tyr-Cyclodepsipeptides | iris-biotech.deiris-biotech.de |

Preparation of C-Terminally Modified Peptides and Analogues

The primary product obtained from this compound chemistry, the peptide-MeNbz, is itself a stable, C-terminally modified peptide. iris-biotech.de This precursor is not merely a transient intermediate but can be isolated, purified, and used as a versatile building block for creating a wide range of peptide analogues. iris-biotech.de

The most significant application of the peptide-MeNbz is its direct use in native chemical ligation reactions. iris-biotech.deiris-biotech.de The MeNbz group functions as an efficient thioester surrogate that, in the presence of a thiol catalyst like MPAA and an N-terminal cysteine peptide, converts in situ to a reactive thioester that immediately participates in the ligation reaction. nih.govresearchgate.net This avoids the need to isolate the often-labile peptide thioester, streamlining the synthesis of larger proteins. This approach has been instrumental in the chemical synthesis of complex proteins and has been validated through the synthesis of all 20 natural amino acids at the C-terminus, followed by successful NCL reactions. researchgate.net The kinetic efficiency of these ligations is high, as the MeNbz peptide rapidly converts to the necessary arylthioester intermediate under ligation conditions. researchgate.net This robust and versatile platform thus provides a reliable method for the preparation of diverse C-terminally activated peptides for constructing novel protein analogues.

Integration with Functional Protein Synthesis Protocols

The chemical compound this compound serves as a pivotal linker molecule in the intricate process of synthesizing complex and functional proteins. Its integration into solid-phase peptide synthesis (SPPS) protocols, particularly those employing Fmoc (9-fluorenylmethoxycarbonyl) chemistry, has enabled the efficient production of peptide thioesters. These thioesters are critical intermediates for native chemical ligation (NCL), a powerful technique for assembling large, functional proteins from smaller, chemically synthesized peptide fragments.

This compound, or 3-(Fmoc-amino)-4-(methylamino)benzoic acid, is recognized as a second-generation Dawson linker. researchgate.netiris-biotech.de Its design addresses a significant challenge encountered with its predecessor, the Dbz linker, namely the potential for over-acylation of the diaminobenzoic acid moiety, which can lead to the formation of branched peptide side products. researchgate.netnih.govresearchgate.net The methyl group on the 4-amino position of this compound effectively suppresses this side reaction, making it a more robust and reliable tool for the synthesis of complex peptide architectures. iris-biotech.deiris-biotech.de

The general protocol for integrating this compound into functional protein synthesis begins with its coupling to a solid support resin. nih.gov Following the removal of the Fmoc protecting group, the peptide chain is elongated using standard Fmoc-SPPS cycles. lifetein.comaltabioscience.com A key step is the on-resin activation of the MeDbz linker. This is typically achieved by treatment with an activating agent like p-nitrophenyl chloroformate, followed by a base such as diisopropylethylamine (DIEA), which induces cyclization to form an N-acyl-N'-methyl-benzimidazolinone (MeNbz) resin. iris-biotech.denih.gov This activated MeNbz moiety is a stable precursor that, upon cleavage from the resin with trifluoroacetic acid (TFA), yields a peptide-MeNbz conjugate. iris-biotech.denih.gov This conjugate can then be directly used in NCL reactions, where it readily undergoes thiolysis in the presence of a thiol catalyst to generate the highly reactive peptide thioester in situ. nih.govwikipedia.org

The utility of this compound has been demonstrated in the synthesis of a variety of functional proteins, including those with complex structural features like multiple disulfide bonds and cyclic backbones.

Synthesis of Cysteine-Rich Proteins and Cyclotides

A significant application of this compound is in the synthesis of cysteine-rich proteins, a class of proteins that often exhibit important biological activities but are challenging to produce due to their propensity for aggregation and misfolding. The robust nature of the MeDbz linker makes it well-suited for the synthesis of these challenging sequences.

Notably, the this compound linker has been instrumental in the synthesis of cyclotides, a fascinating family of plant-derived proteins characterized by a head-to-tail cyclized backbone and a knotted arrangement of three disulfide bonds known as a cyclic cystine knot (CCK). uq.edu.aunih.gov These structural features confer exceptional stability to cyclotides, making them attractive scaffolds for drug design. uq.edu.au

The synthesis of the prototypical cyclotides Kalata B1 and MCoTI-II has been successfully achieved using this compound. researchgate.netuq.edu.au In these syntheses, the linear peptide precursors are assembled on the MeDbz-functionalized resin. Following activation and cleavage, the resulting peptide-MeNbz precursors are subjected to intramolecular NCL, where the N-terminal cysteine attacks the C-terminal thioester surrogate, leading to the formation of the cyclic peptide backbone. nih.gov Subsequent oxidative folding facilitates the correct formation of the disulfide bonds to yield the native, functional cyclotide. nih.gov

| Protein Target | Key Synthesis Step | Ligation/Cyclization Strategy | Outcome | Reference |

| Kalata B1 | On-resin activation to MeNbz | Intramolecular Native Chemical Ligation | Successful synthesis of the functional cyclotide | researchgate.net, uq.edu.au |

| MCoTI-II | On-resin activation to MeNbz | Intramolecular Native Chemical Ligation | Efficient production of the correctly folded cyclotide | researchgate.net, uq.edu.au |

| Cysteine-Rich Peptides | Fmoc-SPPS with this compound | Native Chemical Ligation | Improved synthesis of challenging sequences |

On-Resin Cyclization Protocols

Beyond solution-phase cyclization, this compound has been adapted for on-resin cyclization strategies. springernature.com This approach offers the advantage of simplifying purification, as the linear precursors and side products can be washed away from the resin-bound cyclic peptide. In this methodology, after the linear peptide is assembled on the MeDbz linker, the N-terminal protecting group is removed, and the on-resin cyclization is induced, often through a self-cleaving mechanism where the N-terminal residue attacks the activated C-terminal MeNbz moiety. acs.org This strategy has been successfully applied to the synthesis of various cyclic peptide natural products. acs.org

| Cyclization Strategy | Key Reagents | Advantages | Representative Applications | Reference |

| On-Resin, Cleavage-Inducing Cyclization | p-nitrophenyl chloroformate, DIEA | Simplified purification, one-pot modifications | Synthesis of cyclic thiodepsipeptides and homodetic peptides | springernature.com |

| Direct Intramolecular Cyclization | - | Additive-free ligation | Synthesis of various cyclic peptide natural products | acs.org |

The integration of this compound into functional protein synthesis protocols has significantly advanced the field of chemical protein synthesis. Its ability to reliably generate peptide thioester precursors while minimizing side reactions has made the synthesis of complex, functional proteins more accessible and efficient.

Fmoc Medbz Oh in Native Chemical Ligation Ncl and Chemical Protein Semisynthesis

Facilitating Fragment Assembly in NCL

Fmoc-MeDbz-OH plays a pivotal role in modern NCL by providing a robust and efficient route to the necessary peptide thioester precursors. iris-biotech.deiris-biotech.de Its design addresses the limitations of earlier linkers, thereby streamlining the assembly of peptide fragments.

This compound is used as a linker in Fmoc-SPPS to generate a C-terminal N-acyl-N'-methyl-benzimidazolinone (MeNbz) moiety on the peptide fragment. iris-biotech.deiris-biotech.de This MeNbz group functions as a stable thioester surrogate that is compatible with the conditions of Fmoc-SPPS. iris-biotech.de The key advantage of the MeDbz linker over the first-generation 3,4-diaminobenzoic acid (Dbz) linker is the presence of a methyl group on the 4-amino position of the benzoic acid ring. iris-biotech.de This methylation effectively prevents undesirable side reactions, such as the acylation of the para-amino group, which could otherwise lead to branched peptide byproducts, especially during challenging coupling steps or when using microwave heating. iris-biotech.deresearchgate.netacs.org

The process begins with the attachment of this compound to the solid support resin. Following peptide chain elongation using standard Fmoc-SPPS, the secondary amine of the MeDbz linker is activated on-resin. iris-biotech.deiris-biotech.de This is typically achieved by reaction with a chloroformate, such as p-nitrophenyl chloroformate, followed by a base-catalyzed cyclization to form the MeNbz group. iris-biotech.deiris-biotech.de The resulting peptide-MeNbz is then cleaved from the resin. iris-biotech.de In the NCL reaction mixture, the MeNbz moiety is highly susceptible to thiolysis by an added aryl thiol (e.g., thiophenol or 4-mercaptophenylacetic acid), rapidly converting it into the active peptide arylthioester in situ. acs.orgnih.gov This active thioester then proceeds to react with another peptide fragment bearing an N-terminal cysteine, forming a native peptide bond at the ligation site. nih.gov

The success of NCL reactions involving MeDbz-derived fragments hinges on the careful optimization of ligation conditions to ensure high yields and minimize side reactions. Kinetic analyses have shown that MeNbz peptides are efficiently converted to the necessary arylthioesters for effective NCL. acs.orgresearchgate.net Key parameters that are typically optimized include the choice and concentration of the thiol catalyst, pH of the ligation buffer, and the presence of denaturants and reducing agents.

| Parameter | Condition | Rationale/Notes |

| Thiol Catalyst | 4-mercaptophenylacetic acid (MPAA) or Thiophenol | MPAA is a common and effective choice. nih.gov Thiophenol is also highly efficient but may be less favored due to its odor and solubility issues. nih.gov The thiol facilitates the conversion of the MeNbz surrogate to the active thioester. acs.org |

| Thiol Concentration | 20-50 mM | Sufficient concentration is needed to drive the thiolysis of the MeNbz group and subsequent ligation. nih.govbiorxiv.org |

| pH | 6.5 - 7.5 | NCL is typically performed at near-neutral pH to ensure the chemoselective reaction between the C-terminal thioester and the N-terminal cysteine. nih.gov The cyclization of p-cyanophenyloxycarbonyl o-amino(methyl)aniline (pCN-Phoc-MeDbz), an intermediate, to MeNbz is efficient at pH 7.4–7.6. rsc.org |

| Buffer | Phosphate buffer (e.g., 0.1-0.2 M) | Provides stable pH control in the optimal range for ligation. nih.govbiorxiv.org |

| Denaturant | Guanidine hydrochloride (e.g., 6 M) | Used to solubilize large, hydrophobic peptide fragments, which is often necessary for efficient ligation. nih.govbiorxiv.org |

| Reducing Agent | Tris(2-carboxyethyl)phosphine (TCEP) | Included to maintain the cysteine sulfhydryl group in its reduced, reactive state. nih.gov |

These conditions have been successfully applied to the synthesis of various proteins, including cysteine-rich proteins like cyclotides Kalata B1 and MCoTI-II, demonstrating the robustness of the MeDbz approach. acs.orgresearchgate.net

Convergent Strategies for Protein Synthesis

For the synthesis of very large proteins, a convergent strategy, where several peptide fragments are synthesized in parallel and then assembled, is more efficient than a linear, stepwise approach. rsc.org this compound is a key enabler of these convergent strategies, allowing for the reliable preparation of multiple peptide thioester precursors. biorxiv.org

Intein-mediated protein splicing is a powerful biological process where an intervening protein sequence (the intein) excises itself from a precursor protein, ligating the flanking sequences (the exteins) together. mdpi.comfrontiersin.org This natural protein ligation mechanism has been adapted for protein engineering and semisynthesis. frontiersin.org Expressed Protein Ligation (EPL) is a semisynthetic technique that utilizes a recombinant protein fused to an intein domain. springernature.com This fusion protein can be used to generate a C-terminal thioester, which can then be ligated to a synthetic peptide containing an N-terminal cysteine. springernature.com

While this compound is used for the chemical synthesis of peptide thioesters, EPL provides a biological method to achieve the same end. These two approaches are complementary and can be combined in convergent syntheses. For instance, a large N-terminal protein domain can be produced recombinantly using intein technology to generate a C-terminal thioester, while a C-terminal peptide fragment, perhaps containing non-canonical amino acids or post-translational modifications, can be prepared by Fmoc-SPPS using the MeDbz linker. These two large fragments can then be joined via NCL to yield the full-length target protein.

Hybrid phase ligation combines the advantages of both solid-phase and solution-phase synthesis. biorxiv.orgambiopharm.com In a typical convergent hybrid phase strategy, multiple peptide fragments are synthesized, some of which may be generated using the MeDbz linker. biorxiv.orgresearchgate.net These fragments are then sequentially ligated to a resin-bound anchor fragment. biorxiv.org This solid-phase assembly allows for easy purification after each ligation step by simple washing of the resin. Once a large, multi-fragment block is assembled on the solid support, it can be cleaved and then ligated to another large fragment in solution to complete the synthesis of the final protein. biorxiv.org

This strategy was effectively demonstrated in the total synthesis of the 212-residue linker histone H1.2 from eight separate peptide segments. biorxiv.orgresearchgate.net The use of diaminobenzoic acid linkers, including MeDbz, was crucial for preparing the necessary peptide thioester precursors and enabling the convergent assembly of ~100-residue blocks on a solid support before the final solution-phase ligation. biorxiv.org

| Strategy | Description | Key Advantage |

| Convergent NCL | Multiple peptide fragments are synthesized in parallel and then ligated together in a planned sequence. rsc.org | Increases overall efficiency for synthesizing large proteins by avoiding a long, linear synthesis. |

| Intein-MeDbz Combination | A recombinant fragment with a C-terminal thioester (from intein splicing) is ligated to a synthetic peptide thioester precursor (from MeDbz-SPPS). springernature.com | Combines the power of recombinant expression for large domains with the flexibility of chemical synthesis for modified peptides. |

| Convergent Hybrid Phase Ligation | Sequential NCL of multiple fragments occurs on a solid support, followed by a final convergent ligation in solution. biorxiv.orgresearchgate.net | Simplifies purification during the assembly of large protein segments and improves yields. researchgate.net |

Enabling the Introduction of Non-Canonical Structural Motifs in Protein Constructs

A major advantage of total chemical protein synthesis over purely biological expression methods is the ability to incorporate a vast array of non-canonical structural motifs, including unnatural amino acids and post-translational modifications (PTMs), at specific sites within a protein. unistra.frnih.gov Chemical synthesis is not constrained by the cell's translational machinery, offering unparalleled flexibility in protein design. nih.gov

The this compound linker is instrumental in this context because it facilitates the reliable synthesis of peptide fragments that can carry these non-canonical elements. frontiersin.orgchemrxiv.org By using Fmoc-SPPS with the MeDbz linker, a peptide segment containing, for example, a fluorescent label, a photocaged amino acid, or a specific PTM, can be prepared as a thioester precursor. This modified fragment can then be ligated to other synthetic or recombinant fragments via NCL to produce a full-length protein with the desired modification at a precise location. This capability has been essential for producing homogeneously modified proteins, such as histones with specific acetylation or phosphorylation patterns, for use in fundamental biological research. nih.gov

Mechanistic Investigations and Process Optimization in Fmoc Medbz Oh Mediated Reactions

Kinetics and Thermodynamics of MeNbz Formation and Cleavage

The reaction pathway involving Fmoc-MeDbz-OH proceeds through the formation and subsequent cleavage of a key intermediate, N-acyl-N'-methyl-benzimidazolinone (MeNbz). This process is fundamental to its function as a "safety-catch" linker, where the peptide is held securely until a specific chemical activation step makes it labile for cleavage. mdpi.comfrontiersin.org

The formation of the MeNbz intermediate is a two-step process that occurs after the desired peptide chain has been assembled on the resin-bound MeDbz linker. iris-biotech.de First, the secondary amine of the MeDbz moiety is activated, typically using p-nitrophenyl chloroformate. iris-biotech.deiris-biotech.de This is followed by a base-catalyzed intramolecular rearrangement and cyclization, which forms the stable MeNbz structure. iris-biotech.deiris-biotech.de This activated benzimidazolinone serves as a stable thioester precursor, which can be cleaved from the resin with trifluoroacetic acid (TFA). iris-biotech.de

The cleavage of the MeNbz intermediate to release the C-terminally modified peptide is highly dependent on the nucleophile used. nih.gov The reaction is sensitive to steric hindrance, with bulky nucleophiles showing significantly slower reaction kinetics. nih.gov Studies on unprotected peptides with the MeNbz moiety in solution show that strong, unhindered nucleophiles lead to rapid and complete conversion. For instance, butylamine (B146782) and hydrazine (B178648) achieve over 99% conversion, while more hindered or less nucleophilic species like Weinreb amine or isopropanol (B130326) show much lower efficiency. nih.gov

| Nucleophile | Base/Co-solvent | Conversion (%) |

| Butylamine | MeCN/H₂O | 93 |

| Aniline (B41778) | MeCN | >99 |

| Hydrazine | MeCN | >99 |

| Hydroxylamine | DIEA / MeCN | 82 |

| Methanol | DIEA / MeCN | 42 |

| Isopropanol | DIEA / MeCN | Sluggish (low conversion) |

| Water (NaOH) | Aqueous NaOH | >99 |

Table 1: Influence of various nucleophiles on the cleavage of an unprotected MeNbz-linked peptide in solution. Data sourced from a study on C-terminal diversification. nih.gov

Impact of Reaction Conditions on Yields and Purity

The efficiency of reactions mediated by this compound is profoundly influenced by the choice of solvents, additives, temperature, and energy input, all of which must be optimized to maximize product yield and purity.

The selection of solvents is critical in SPPS. While N,N-dimethylformamide (DMF) is a standard solvent, its properties represent a compromise; peptide acylation reactions are often more efficient in less polar media, whereas the base-mediated Fmoc-deprotection step proceeds more effectively in more polar solvents. chemrxiv.org Solvents such as N-methyl-2-pyrrolidone (NMP) and dimethyl sulfoxide (B87167) (DMSO) have been used to improve the swelling of certain resins and can increase coupling yields for difficult sequences. nih.govunifi.it However, the high viscosity and excessive polarity of neat DMSO can sometimes hinder coupling efficiency. unifi.it

Additives play a crucial role in both the coupling and activation steps. For peptide bond formation on the MeDbz linker, common coupling systems include N,N'-diisopropylcarbodiimide (DIC) with OxymaPure or HATU with a base like N,N-diisopropylethylamine (DIEA). frontiersin.orgresearchgate.netresearchgate.net To minimize potential side reactions when using DIC/OxymaPure, a pre-activation protocol where the Fmoc-amino acid is mixed with DIC for a few minutes before the addition of OxymaPure has been shown to be effective. csic.es During the formation of the MeNbz intermediate, controlling the pH is important. The addition of an auxiliary agent like 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) can help lower the pH and suppress unwanted acylation, a precaution that is especially critical when using the first-generation Dbz linker. nih.gov

Temperature is a key parameter for controlling reaction rates. In some cases, such as the cyclative cleavage of peptides from the MeDbz-resin, elevated temperatures are necessary to drive the reaction to completion. frontiersin.org For example, a cyclization reaction that failed to produce any product at room temperature proceeded successfully when heated. frontiersin.orgnih.gov

| Condition | Temperature | Time | Outcome |

| 10% DIEA in DMF | Room Temperature | - | No product obtained |

| 10% DIEA in DMF | 60°C | 30 min | Product obtained |

| Microwave (100W) | 80°C | 15 min | Product obtained |

Table 2: Effect of temperature on the cyclative cleavage of a Tyr-cyclodepsipeptide from a MeNbz-resin. frontiersin.orgnih.gov

Microwave-assisted synthesis has become a standard technique to dramatically reduce reaction times in SPPS. nih.gov Microwave energy can accelerate coupling reactions to as little as 5 minutes and Fmoc deprotection to 3 minutes. nih.gov Research indicates that the primary effect of microwave irradiation is thermal, producing results nearly identical to conventional heating at the same temperature. researchgate.net While elevated temperatures (e.g., 86°C) can produce peptides of excellent purity, they also increase the risk of racemization for sensitive amino acids like Cysteine and Histidine. researchgate.net The MeDbz linker has proven robust enough for use in microwave-assisted protocols at temperatures up to 90°C for the synthesis of challenging sequences. acs.org To further suppress side-product formation during microwave heating, specialized derivatives such as a nitro-substituted Dbz linker have been developed, although their use may be limited to glycine-terminated peptides due to epimerization risks. iris-biotech.deiris-biotech.de

Addressing Challenges in Specific Peptide Sequences (e.g., Glycine-Rich Regions)

The synthesis of "difficult sequences," such as those rich in glycine (B1666218) residues, presents significant challenges in SPPS. These sequences have a high propensity to form stable secondary structures like β-sheets, leading to aggregation and incomplete reactions. nih.gov A major issue encountered with the original Fmoc-Dbz-OH linker during the synthesis of polyglycine sequences was over-acylation, where the unprotected para-amino group of the linker is acylated, leading to significant amounts of branched diacylated byproducts. researchgate.net

A study on the synthesis of a pentaglycine (B1581309) (Gly5) model peptide using the original Dbz linker under aggressive coupling conditions highlighted this limitation. researchgate.net

| Coupling Conditions | Side Product | Result |

| 10 eq. Fmoc-Gly-OH, 10 eq. HBTU, 20 eq. DIEA | Branched (diacylated) peptide | 54% |

| 4 eq. Fmoc-Gly-OH, 4 eq. HBTU, 6 eq. DIEA, HOBt | Branched (diacylated) peptide | 12% |

Table 3: Formation of diacylated side products during the synthesis of a pentaglycine peptide on the first-generation Dbz linker. researchgate.net

The this compound linker was engineered specifically to overcome this problem. researchgate.netmdpi.com The N-methyl group on the para-amino moiety effectively blocks this site from unwanted acylation, preventing the formation of these branched side products and enabling a much more robust and clean synthesis of glycine-rich peptides. researchgate.netacs.org This modification makes this compound a superior tool for preparing challenging peptide sequences that are otherwise prone to side reactions with earlier-generation linkers. mdpi.comacs.org

Future Research Directions and Conceptual Advancements

Exploration of Novel Derivatives and Linker Modifications

The success of Fmoc-MeDbz-OH has inspired further research into novel derivatives and linker modifications aimed at enhancing synthetic efficiency, peptide solubility, and functional diversity. The evolution from the first-generation Dbz linker to the second-generation MeDbz linker highlights a clear research trajectory focused on overcoming synthetic hurdles. nih.govresearchgate.net

Future work is anticipated to focus on several key areas:

Enhanced Solubility Tags: A significant challenge in SPPS is the aggregation of growing peptide chains, particularly for hydrophobic sequences. acs.org One innovative approach combines the MeDbz linker with a highly soluble tag, such as a sequence of six arginine residues ([Arg(Pbf)]₆), to create a "Synthesis Tag" (SynTag). acs.org This modification has been shown to decrease aggregation during synthesis and improve the solubility of the final peptide product. acs.org Future derivatives may explore other oligo-amino acid tags or small molecule solubilizing agents integrated into the MeDbz core structure.

Conformationally Constrained Analogs: The incorporation of unnatural amino acids, such as α,β-didehydroamino acids (e.g., dehydrophenylalanine), is a known strategy to introduce conformational constraints, leading to peptides with enhanced proteolytic stability and defined secondary structures. researchgate.netmdpi.com Research into MeDbz derivatives that incorporate such rigid elements could yield linkers that not only facilitate ligation but also impart favorable structural properties to the resulting peptide.

Orthogonal Functionalities: Developing MeDbz analogs with additional, orthogonally protected functional groups would expand their utility. These groups could serve as handles for site-specific labeling with fluorophores, conjugation to carrier molecules, or the introduction of post-translational modifications after ligation, all within a one-pot procedure. researchgate.net

| Linker Generation | Key Structural Feature | Primary Advantage | Key Limitation | Reference |

| First-Generation (Fmoc-Dbz-OH) | Unsubstituted para-amino group | Enabled Fmoc-SPPS of thioester surrogates | Susceptible to acylation side reactions on the para-amino group | nih.gov |

| Second-Generation (this compound) | N-methylated para-amino group | Suppresses side reactions, improving synthetic yield and purity | Does not inherently solve peptide aggregation/solubility issues | iris-biotech.denih.gov |

| Conceptual Future-Generation (e.g., SynTag) | MeDbz core with integrated solubility enhancer (e.g., [Arg(Pbf)]₆) | Significantly reduces aggregation and improves solubility of target peptide | Increased molecular weight of the linker; requires additional cleavage step for the tag | acs.org |

Expanded Applications in Peptide and Protein Engineering Beyond Traditional Scaffolds

While initially developed for the synthesis of linear peptide thioesters for NCL, the application of this compound is expanding into the synthesis of more complex and non-traditional peptide architectures. These advanced scaffolds are crucial in medicinal chemistry and materials science for their enhanced stability and unique biological activities. researchgate.netnih.gov

Key areas of expanded application include:

Cyclic Peptides: this compound has proven highly effective for the synthesis of various cyclic peptides. This includes homodetic cyclic peptides, where the ring is formed entirely of amide bonds, and more complex structures like head-to-side-chain cyclodepsipeptides. iris-biotech.deresearchgate.netmdpi.com The linker facilitates a "cyclative cleavage" strategy, where cyclization and release from the solid support occur simultaneously, streamlining the synthesis of these constrained molecules. researchgate.net

Peptidomimetics: There is growing interest in creating peptide bond surrogates to improve metabolic stability and bioavailability. nih.gov Future applications could see the MeDbz linker used to assemble precursor peptides that are then modified to contain non-amide linkages, such as peptidosulfonamides or oligoureas. nih.gov

Protein Engineering and Synthesis of Aggregating Proteins: The challenge of synthesizing aggregation-prone proteins, such as those implicated in neurodegenerative diseases, is a major frontier. The use of the MeDbz linker in combination with solubilizing tags, as seen with the SynTag concept, provides a powerful tool to access these difficult sequences, enabling further biophysical and structural studies. acs.org

| Non-Traditional Scaffold | Role of this compound | Research Finding | Reference |

| Homodetic Cyclic Peptides | Serves as an anchor and activating group for head-to-tail or head-to-side-chain cyclization. | Enables efficient solid-phase synthesis of cyclic peptides through a cyclative cleavage strategy, often requiring an additive like thiophenol for head-to-tail versions. | researchgate.net |

| Cyclodepsipeptides | Enables on-resin cyclization of side-chain functionalities (e.g., Tyr-OH) to the peptide's C-terminus. | Successfully used for the synthesis of head-to-side-chain Tyr-cyclodepsipeptides, demonstrating the versatility of the linker for forming non-amide ring closures. | iris-biotech.demdpi.com |

| Aggregation-Prone Peptides | Incorporated into a "Synthesis Tag" (SynTag) to improve solubility and prevent aggregation during SPPS. | The combination of a hexarginine tag with the MeDbz linker significantly improved the crude purity of challenging sequences like Barstar[75-90]. | acs.org |

| C-Terminally Modified Peptides | The MeDbz moiety, after conversion to a benzimidazolinone, can react with various nucleophiles, not just thiols. | This allows for the preparation of peptides with diverse C-terminal modifications beyond simple thioesters. | researchgate.netmdpi.com |

Development of Automated and High-Throughput Methodologies Utilizing this compound

To meet the growing demand for synthetic peptides in drug discovery and biomedical research, the development of automated and high-throughput synthesis methodologies is essential. creative-peptides.comresearchgate.net this compound is well-suited for integration into these advanced platforms due to its compatibility with standard Fmoc-SPPS protocols. cardiff.ac.ukrsc.org

Future advancements in this area are likely to focus on:

Flow-Based SPPS: Continuous flow peptide synthesis represents a significant evolution from traditional batch synthesis. This technology allows for real-time monitoring of coupling and deprotection steps via in-line UV-Vis spectroscopy. acs.org this compound has been successfully used in flow synthesizers, where its performance and the onset of peptide aggregation can be precisely tracked, enabling rapid optimization of synthesis protocols. acs.org

Fully Automated Crypto-Thioester Synthesis: A key goal is to develop methods that are fully automated from start to finish. One promising strategy involves the synthesis of "crypto-thioesters," which are stable precursors that can be converted in situ to the active thioester under NCL conditions. researchgate.net Research into new devices that can be assembled on a resin using an automated synthesizer and then used directly for ligation without post-synthetic manipulation is an active area of research that complements the use of linkers like MeDbz. researchgate.net

High-Throughput Screening Libraries: The robustness of the MeDbz linker makes it an ideal candidate for the automated synthesis of peptide libraries for high-throughput screening. creative-peptides.com By combining automated synthesis with cyclative cleavage strategies, libraries of cyclic peptides could be rapidly generated and screened for biological activity, accelerating the discovery of new therapeutic leads.

| Synthesis Methodology | Application of this compound | Advantages and Future Potential | Reference |

| Manual Batch SPPS | Standard application for synthesizing single, complex peptides. | High control over individual reactions but labor-intensive and low-throughput. | rsc.org |

| Automated Batch SPPS | Used as a standard linker in automated synthesizers for routine and complex peptide synthesis. | Increases throughput compared to manual methods; compatible with existing commercial instruments. | cardiff.ac.ukrsc.org |

| Automated Flow SPPS | Integrated into continuous flow systems, often as part of a larger synthetic strategy like the SynTag. | Allows for in-line monitoring of synthesis efficiency and aggregation, enabling rapid optimization and higher purity for difficult sequences. | acs.org |

| High-Throughput Library Synthesis | Potential for use in parallel synthesizers to create libraries of linear or cyclic peptides. | Enables rapid generation of hundreds of peptides for screening purposes, accelerating drug discovery and lead optimization. | researchgate.netcreative-peptides.com |

Q & A

Q. What is the role of Fmoc-MeDbz-OH in solid-phase peptide synthesis (SPPS)?

this compound is a protected amino acid derivative used to introduce the MeDbz (N-methyl-3,4-diaminobenzoic acid) moiety during SPPS. Its primary function is to serve as a precursor for native chemical ligation (NCL), enabling the synthesis of complex peptides and proteins. The Fmoc group ensures orthogonality in stepwise coupling, while the MeDbz backbone facilitates thioester formation for ligation .

Methodological Insight :

- Activate this compound with DIEA (8 equivalents) in DMF, then couple to resin-bound peptides for 1 hour. Monitor coupling efficiency via ninhydrin tests to confirm amine depletion .

Q. What are standard protocols for synthesizing and characterizing this compound?

Synthesis typically involves protecting 3,4-diaminobenzoic acid with Fmoc and methyl groups, followed by purification via reverse-phase HPLC. Characterization requires:

Q. How should this compound be stored to ensure stability?

Store desiccated at -20°C to prevent hydrolysis of the Fmoc group. Prepare fresh solutions in anhydrous DMF or DMSO before use, and avoid prolonged exposure to moisture or acidic conditions .

Advanced Research Questions

Q. How can researchers optimize coupling efficiency of this compound in SPPS?

Incomplete coupling may arise from steric hindrance or suboptimal activation. To address this:

- Activation Adjustments : Increase DIEA equivalents (e.g., 10–12 eq) or switch to alternative activators like HATU/HOAt for sterically challenging residues .

- Extended Coupling : Prolong reaction time to 2–4 hours and monitor via ninhydrin tests. Repeat coupling cycles if residual amines persist .

Q. What strategies resolve contradictions in solubility data for this compound across studies?

Discrepancies may stem from solvent purity, concentration, or batch variability.

Q. How can this compound be utilized in designing novel peptide analogs for therapeutic applications?

The MeDbz group enables site-specific modifications for:

- Thioester Generation : React with mercaptoaryl derivatives to create stable thioesters for NCL.

- Backbone Engineering : Introduce methyl groups to enhance proteolytic stability or alter conformational dynamics in peptide-drug conjugates .

Q. What analytical methods validate the efficiency of this compound incorporation into complex peptide scaffolds?

- Quantitative LC-MS : Track molecular ion peaks to confirm desired product mass and assess side reactions (e.g., deletion sequences).

- Edman Degradation : Sequence peptides to verify MeDbz positioning.

- Comparative Studies : Benchmark against literature protocols using analogous Fmoc-protected residues (e.g., Fmoc-Pmp(Bu)-OH) .

Q. How does this compound facilitate native chemical ligation (NCL) in protein synthesis?

After deprotection, the MeDbz residue reacts with thiols (e.g., MPAA) to form a thioester intermediate, enabling ligation with N-terminal cysteines on adjacent peptide fragments. Critical parameters include:

- pH Control : Maintain pH 7.0–7.5 to balance thioester stability and reactivity.

- Temperature : Conduct reactions at 25–37°C for optimal kinetics .

Key Considerations for Experimental Design

- Quality Control : Source this compound from vendors providing COAs with batch-specific HPLC, NMR, and MS data .

- Contradiction Management : Replicate published protocols rigorously and document deviations (e.g., solvent lot variations) to isolate data inconsistencies .

- Ethical Compliance : Adhere to institutional guidelines for chemical waste disposal, particularly for DMF and thiol-containing reagents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.